Identity-Based Differentiation as Ribociclib Impurity Z1/14: CAS 1779131-33-7 vs. Des-Fluoro Analog CAS 223797-47-5 in HPLC Impurity Profiling
CAS 1779131-33-7 is explicitly cataloged under the Ribociclib impurity nomenclature (Impurity 14 or Impurity Z1) by multiple certified reference standard suppliers, whereas the des-fluoro pyridin-3-yl analog CAS 223797-47-5 is not recognized as a Ribociclib-related impurity [1]. The presence of the fluorine atom at the pyridine 5-position generates a distinct HPLC retention time shift and mass difference (Δm/z = +18, corresponding to O → F replacement) that separates it from the des-fluoro congener . This structural distinction is critical for peak identification in validated HPLC methods.
| Evidence Dimension | Identity verification for Ribociclib impurity profiling (HPLC-UV-MS) |
|---|---|
| Target Compound Data | Assigned as Ribociclib Impurity 14/Z1 with certified CoA including HPLC purity ≥95%, 1H NMR, MS, and optional 2D NMR, IR, UV, TGA data [1] |
| Comparator Or Baseline | CAS 223797-47-5 (des-fluoro analog): Not classified as a Ribociclib impurity; HPLC retention time and MS profile differ due to absence of fluorine |
| Quantified Difference | Qualitative identity distinction (different CAS, different impurity designation); mass difference +18 Da; no regulatory impurity classification for comparator |
| Conditions | HPLC method development for Ribociclib API impurity determination per CN patent method for 14 known impurities [2] |
Why This Matters
Procurement of the incorrect analog (des-fluoro) would result in a reference standard that does not match the retention time or mass of the actual process impurity, rendering the analytical method non-specific and non-compliant with ICH Q3A guidelines.
- [1] Shenzhen Huaxin Pharmaceutical Technology Co., Ltd. Ribociclib Impurity 14 (CAS 1779131-33-7) product datasheet. Published 2025-09-12. Available at: https://www.szhx-pharm.com/ (accessed May 2026). View Source
- [2] Chinese Patent CN-[Method for separating and measuring Ribociclib and impurities]. Filed September 2020. Available via Google Patents (accessed May 2026). Describes fourteen known impurities utilized as main controls for Ribociclib synthesis. View Source
